molecular formula C22H18N4O2S B2949842 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide CAS No. 1210426-49-5

2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide

Cat. No.: B2949842
CAS No.: 1210426-49-5
M. Wt: 402.47
InChI Key: YAMGJPLQVGBYIM-UHFFFAOYSA-N
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Description

2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide is a complex organic compound that features a thiazole ring, a quinoline moiety, and a phenylacetamido group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the reaction of α-haloketones with thiourea. The phenylacetamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Quinoline Derivatives: Compounds like chloroquine and quinine are well-known for their antimalarial properties.

Uniqueness

2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide is unique due to its combined structural features of thiazole, quinoline, and phenylacetamido groups, which contribute to its diverse biological activities. This combination allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[4-[2-oxo-2-(quinolin-5-ylamino)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-20(12-15-6-2-1-3-7-15)26-22-24-16(14-29-22)13-21(28)25-19-10-4-9-18-17(19)8-5-11-23-18/h1-11,14H,12-13H2,(H,25,28)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMGJPLQVGBYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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